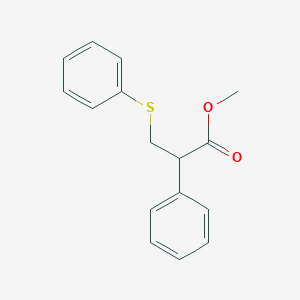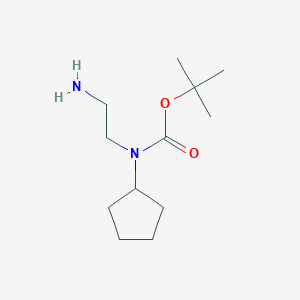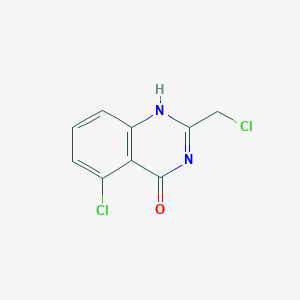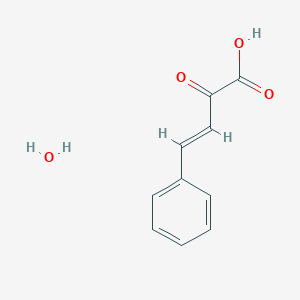
Methyl 2-phenyl-3-(phenylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-phenyl-3-(phenylsulfanyl)propanoate: is an organic compound belonging to the class of phenyl sulfides. It consists of a phenyl group attached to the second carbon of a propanoate chain, with a phenylsulfanyl group at the third carbon. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenylacetic acid and phenylthiol.
Reaction Steps: The phenylthiol is first converted to its corresponding thiolate anion, which then reacts with phenylacetic acid in the presence of a base to form the desired product.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring consistent quality and yield.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.
Safety Measures: Industrial production involves strict safety protocols to handle reactive intermediates and byproducts.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phenylsulfinic acid derivatives.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenylthio group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or halides are employed under various conditions.
Major Products Formed:
Oxidation Products: Phenylsulfinic acid derivatives.
Reduction Products: Phenylthio derivatives.
Substitution Products: Various substituted phenylsulfanyl or phenylthio compounds.
Applications De Recherche Scientifique
Chemistry: Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an anti-inflammatory or antioxidant agent. Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-phenyl-3-(phenylsulfinyl)propanoate: A closely related compound with a sulfinyl group instead of a sulfanyl group.
Methyl 2-phenyl-3-(phenylselenyl)propanoate: Contains a selenyl group, which imparts different chemical properties.
Uniqueness: Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
methyl 2-phenyl-3-phenylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-18-16(17)15(13-8-4-2-5-9-13)12-19-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFKQAGNLYJOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B7882139.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882146.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882152.png)


![5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde](/img/structure/B7882165.png)
![methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882172.png)
![methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882176.png)
![methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882181.png)
![methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882187.png)
![benzyl (2S)-2-[(4-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-2-yl)butyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7882195.png)
![N-{[4-(benzyloxy)phenyl]methyl}-N-[(3-fluorophenyl)methyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B7882202.png)
![3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid](/img/structure/B7882224.png)
